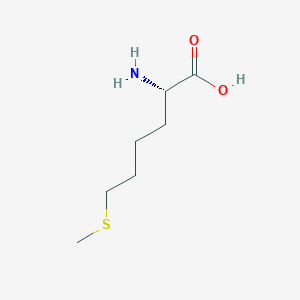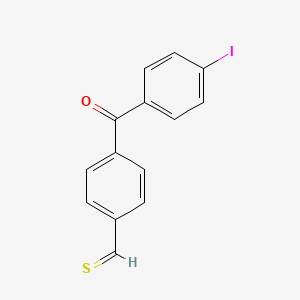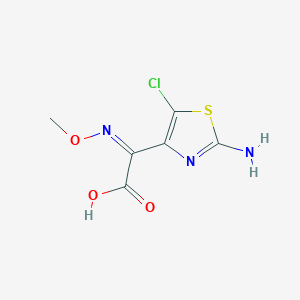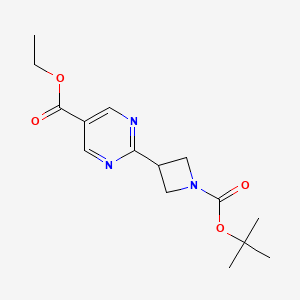
1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom, a methoxy group, and a hexyloxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene typically involves the bromination of a suitable precursor, followed by the introduction of the hexyloxyethyl and methoxy groups. One common method involves the bromination of 2-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromo derivative is then subjected to a Friedel-Crafts alkylation reaction with 1-bromohexane in the presence of aluminum chloride to introduce the hexyloxyethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.
化学反応の分析
Types of Reactions
1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The methoxy and hexyloxyethyl groups can be oxidized under strong oxidizing conditions.
Reduction Reactions: The aromatic ring can be reduced to form cyclohexane derivatives under hydrogenation conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products
Substitution: Formation of 1-hydroxy-3-(1-(hexyloxy)ethyl)-2-methoxybenzene, 1-cyano-3-(1-(hexyloxy)ethyl)-2-methoxybenzene, or 1-amino-3-(1-(hexyloxy)ethyl)-2-methoxybenzene.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of cyclohexane derivatives.
科学的研究の応用
1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The methoxy and hexyloxyethyl groups can participate in various interactions, influencing the compound’s reactivity and stability. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or van der Waals forces.
類似化合物との比較
Similar Compounds
- 1-Bromo-3-(1-(ethoxy)ethyl)-2-methoxybenzene
- 1-Bromo-3-(1-(butoxy)ethyl)-2-methoxybenzene
- 1-Bromo-3-(1-(pentoxy)ethyl)-2-methoxybenzene
Uniqueness
1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene is unique due to the presence of the hexyloxyethyl group, which imparts specific physical and chemical properties. This group can influence the compound’s solubility, reactivity, and interactions with other molecules, making it distinct from its shorter or longer alkyl chain analogs.
特性
IUPAC Name |
1-bromo-3-(1-hexoxyethyl)-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrO2/c1-4-5-6-7-11-18-12(2)13-9-8-10-14(16)15(13)17-3/h8-10,12H,4-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVDKTNFGWLPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(C)C1=C(C(=CC=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

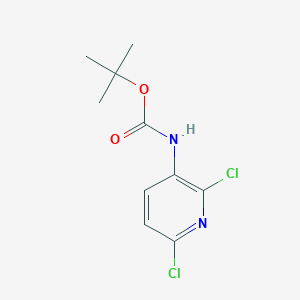
![[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] 2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B13091704.png)
![trans-1-tert-Butyl 4-ethyl 2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-1,4-dicarboxylate](/img/structure/B13091710.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine](/img/structure/B13091712.png)

![tert-Butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B13091724.png)
